molecular formula C19H15FN4OS B12174189 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Cat. No.: B12174189
M. Wt: 366.4 g/mol
InChI Key: QRWYGGATPQEXCZ-UHFFFAOYSA-N
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Description

3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, including an indole ring, a thiazole ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these steps include:

    Indole Synthesis: Starting from 6-fluoroindole, various functionalization reactions are performed to introduce the desired substituents.

    Thiazole Synthesis: The thiazole ring is synthesized using a combination of pyridine-2-yl and other reagents under controlled conditions.

    Coupling Reaction: The final coupling of the indole and thiazole intermediates is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes scaling up the reaction conditions, using more efficient catalysts, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-chloro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
  • 3-(6-bromo-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
  • 3-(6-methyl-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide

Uniqueness

The uniqueness of 3-(6-fluoro-1H-indol-1-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15FN4OS

Molecular Weight

366.4 g/mol

IUPAC Name

3-(6-fluoroindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C19H15FN4OS/c20-14-5-4-13-6-9-24(17(13)11-14)10-7-18(25)23-19-22-16(12-26-19)15-3-1-2-8-21-15/h1-6,8-9,11-12H,7,10H2,(H,22,23,25)

InChI Key

QRWYGGATPQEXCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)CCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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